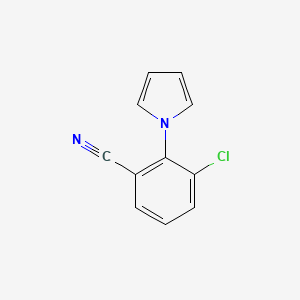

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRINMHJZSKXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 1h Pyrrol 1 Yl Benzonitrile and Analogues

Established Synthetic Pathways for N-Aryl Pyrroles and Benzonitriles

The construction of the N-aryl pyrrole (B145914) and functionalized benzonitrile (B105546) core of the target molecule relies on a variety of robust and well-documented synthetic transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, making them highly suitable for the synthesis of N-aryl pyrroles. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. It involves the coupling of an amine (or its corresponding anion) with an aryl halide or triflate. For the synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, this would typically involve the reaction of pyrrole with a dihalobenzonitrile, such as 2,6-dichlorobenzonitrile (B3417380). The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

| Catalyst/Ligand System | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ / BINAP | Lactams, Heteroarylamines | β-Chloroacroleins | Cs₂CO₃ | Toluene (B28343) | Reflux | 27-45 |

| Pd(OAc)₂ / Xantphos | Lactams, Heteroarylamines | β-Chloroacroleins | Cs₂CO₃ | Toluene | Reflux | - |

| Pd₂(dba)₃ / XPhos | Pyrrolidine | 2-Aryl-6-bromo-4-(trifluoromethyl)quinolines | NaOtBu | Toluene | 100 | 88 |

| Pd(OAc)₂ / DavePhos | Morpholine | 2-Aryl-6-bromo-4-(trifluoromethyl)quinolines | NaOtBu | Toluene | 100 | 85 |

Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann reaction involves the coupling of an amine or a heterocyclic compound with an aryl halide, typically at elevated temperatures. While traditional Ullmann conditions can be harsh, modern modifications often employ ligands such as 1,10-phenanthroline (B135089) or amino acids (e.g., L-proline) to facilitate the reaction under milder conditions. This method is particularly useful for large-scale syntheses due to the lower cost of copper catalysts compared to palladium. The reaction of pyrrole with 2,6-dichlorobenzonitrile in the presence of a copper catalyst and a suitable base represents a viable route to the target compound.

| Catalyst/Ligand | N-Heterocycle | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |

| CuI / L-Proline | Pyrrole | Iodobenzene | K₂CO₃ | DMSO | 90 | 92 |

| CuI / L-Proline | Imidazole | 1-Iodo-4-nitrobenzene | K₂CO₃ | DMSO | 90 | 95 |

| CuO/AB | Pyrrole | Iodobenzene | KOtBu | Toluene | 180 | 92 |

| CuI / (S)-pyrrolidinylmethylimidazole | Pyrrole | 1-Bromo-4-cyanobenzene | Cs₂CO₃ | Toluene | 110 | 94 |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAAr) offers a direct method for the formation of the C-N bond between a pyrrolide anion and an appropriately activated aryl halide. For this reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (typically a halide). In the context of synthesizing this compound, the reaction would involve deprotonating pyrrole with a strong base to form the nucleophilic pyrrolide anion, which would then attack a dihalobenzonitrile like 2,6-dichlorobenzonitrile. The cyano group at the C1 position and the chloro group at C6 would activate the C2 position for nucleophilic attack.

| Nucleophile | Substrate | Conditions | Product |

| Pyrrolide anion | 2,6-Dichlorobenzonitrile | Strong base (e.g., NaH, KH), polar aprotic solvent (e.g., DMF, DMSO) | This compound |

| Piperidine | 2,5-Dinitro-1-methylpyrrole | Mild conditions | Substituted pyrrole |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. While not a direct method for forming the pyrrole-aryl bond, it is a key strategy for synthesizing functionalized benzonitrile precursors. For instance, if one were to start with 2-(1H-pyrrol-1-yl)benzonitrile, the pyrrole ring itself could potentially act as a DMG, directing lithiation to the C3 position of the benzonitrile ring. Subsequent quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide) would introduce the chloro substituent at the desired position. The effectiveness of the pyrrole ring as a DMG in this specific context would need to be experimentally determined.

| Substrate | Directing Group | Base | Electrophile | Product |

| Anisole | -OCH₃ | n-BuLi | CO₂ | 2-Methoxybenzoic acid |

| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | I₂ | 2-Iodo-N,N-diethylbenzamide |

| 2-(1H-Pyrrol-1-yl)benzonitrile | -Pyrrole (putative) | n-BuLi or LDA | NCS | This compound |

One-Pot Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs are widely used for the synthesis of highly substituted pyrroles. bohrium.com For instance, a reaction involving an appropriately substituted aniline (B41778), a 1,4-dicarbonyl compound, and another component could potentially be devised. More relevantly, MCRs are used to construct functionalized benzonitriles.

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors. Key starting materials include substituted pyrroles and functionalized benzonitriles.

Preparation of Substituted Pyrroles and Benzonitriles

Synthesis of N-Aryl Pyrroles via Paal-Knorr and Clauson-Kaas Syntheses:

These classical methods are fundamental for constructing the N-aryl pyrrole moiety from an aniline precursor. This approach would involve the synthesis of 2-amino-6-chlorobenzonitrile (B183317) as a key intermediate.

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-hexanedione (B30556) or succinaldehyde) with a primary amine, in this case, 2-amino-6-chlorobenzonitrile. wikipedia.org The reaction is typically carried out under acidic conditions and can be facilitated by various catalysts. bohrium.comrgmcet.edu.in A recent development employs a nickel catalyst system (NiCl₂·6H₂O + dppe) that tolerates a range of sensitive functional groups on the aniline, including nitriles and halogens. bohrium.com

| 1,4-Dicarbonyl | Amine | Catalyst/Conditions | Yield (%) |

| 2,5-Hexanedione | 4-Fluoroaniline | NiCl₂·6H₂O, dppe, Toluene, 110°C | 95 |

| 2,5-Hexanedione | Methyl 4-aminobenzoate | NiCl₂·6H₂O, dppe, Toluene, 110°C | 89 |

| Succinaldehyde | 4-Chloroaniline | NiCl₂·6H₂O, dppe, Toluene, 110°C | 85 |

Clauson-Kaas Pyrrole Synthesis: This reaction utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to the 1,4-dicarbonyl moiety, which then reacts with a primary amine under acidic conditions to form the pyrrole ring. nih.gov This method is often advantageous due to the stability and commercial availability of the furan (B31954) derivative. A variety of Brønsted and Lewis acids can be used to catalyze the reaction. bohrium.comnih.gov

| Amine | Catalyst/Solvent | Temperature (°C) | Yield (%) |

| Various anilines | Acetic Acid | Reflux | 59-95 |

| Substituted anilines | p-Chloropyridine hydrochloride / Dioxane | 100 | - |

| Aromatic amines | P₂O₅ / Toluene | 110 | 46-100 |

Synthesis of Substituted Benzonitriles:

Functionalized benzonitriles can be prepared through several routes, most commonly from the corresponding aryl halides or benzoic acids.

From Aryl Halides: The cyanation of aryl halides is a well-established method, often catalyzed by palladium or nickel complexes, using cyanide sources like zinc cyanide or potassium ferrocyanide. For the synthesis of a precursor to the target molecule, one might start with 1,2,3-trichlorobenzene (B84244) and selectively introduce a cyano group.

From Benzoic Acids: Benzoic acids can be converted to benzonitriles through a two-step process involving the formation of a primary amide followed by dehydration. Alternatively, direct conversion methods exist. The synthesis of the key precursor, 2-amino-6-chlorobenzonitrile, has been reported from 2-chloro-6-nitrobenzoic acid via reduction of the nitro group and subsequent conversion of the carboxylic acid to the nitrile. chemicalbook.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The synthesis of N-aryl pyrroles, including analogues of this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The efficiency of these reactions is highly dependent on the careful optimization of parameters like temperature, solvent, and the catalytic system (metal precursor and ligand).

Temperature: The reaction temperature is a critical factor influencing both the rate of reaction and the formation of byproducts. For palladium-catalyzed N-arylation of pyrroles with aryl chlorides, temperatures can range from ambient to elevated. For instance, in the coupling of N-methylpyrrole-2-carboxaldehyde with 4-chlorobenzonitrile, reactions are often conducted at temperatures between 60-110 °C. beilstein-journals.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation of starting materials, products, or the catalyst. In some cases, microwave irradiation has been employed to accelerate reactions, allowing for higher temperatures and significantly reduced reaction times, often from hours to minutes. organic-chemistry.org

Catalysis: The catalytic system, comprising a metal precursor and a ligand, is at the heart of the C-N cross-coupling reaction. Palladium-based catalysts are the most extensively studied for the N-arylation of pyrroles with aryl chlorides. rsc.org The choice of ligand is critical for the success of the coupling, particularly with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)-biphenyl, are often effective. acs.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations, with palladium-NHC complexes showing good to moderate yields in the arylation of pyrrole derivatives with electron-deficient aryl chlorides like 4-chlorobenzonitrile. beilstein-journals.orgnih.gov Copper-based catalytic systems, often used under ligand-free conditions, present a more economical alternative, particularly for reactions involving aryl iodides. researchgate.net The optimization of the catalyst involves screening different metal sources (e.g., Pd(OAc)₂, CuSO₄), ligands, and catalyst loading to achieve the desired product in high yield. beilstein-journals.orgresearchgate.net

| Catalyst System | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / 2-(dicyclohexylphosphino)-biphenyl | Dioxane | 100 | Effective for direct arylation of pyrroles with various aryl chlorides. | acs.org |

| Pd-NHC Complexes | DMSO | 60-110 | Good yields for coupling pyrrole derivatives with electron-deficient aryl chlorides. | beilstein-journals.org |

| Pd(OAc)₂ / P(o-tol)₃ | Benzotrifluoride (BTF) | 150 (Microwave) | BTF proved to be a superior solvent to toluene for selective amination. | organic-chemistry.org |

| CuSO₄ (ligand-free) | DMSO | 110 | An inexpensive and efficient system for N-arylation of pyrrole with aryl iodides. | researchgate.net |

Novel Synthetic Strategies and Methodological Innovations

Beyond the optimization of existing methods, current research is focused on developing novel synthetic strategies that are more efficient, sustainable, and versatile.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-aryl pyrroles to reduce environmental impact. This includes the use of environmentally benign solvents, catalyst-free or recyclable catalyst systems, and reaction conditions that minimize energy consumption and waste generation.

One prominent green approach is the use of water as a reaction solvent. semanticscholar.org Several catalytic systems, such as those based on iron(III) chloride and zirconium oxychloride, have been shown to efficiently catalyze the synthesis of N-substituted pyrroles in aqueous media. beilstein-journals.org Another strategy involves performing reactions under solvent-free conditions. researchgate.netresearchgate.net For instance, N-substituted pyrroles can be synthesized by reacting aromatic amines with 2,5-dimethoxytetrahydrofuran without any catalyst or solvent, which is particularly effective for anilines with both electron-donating and electron-withdrawing groups. beilstein-journals.org Zinc-catalyzed protocols have also been developed for the solvent-free synthesis of N-substituted pyrroles, offering a low-cost and environmentally friendly alternative. researchgate.net

Ionic liquids (ILs) have been explored as green catalysts and solvents due to their low volatility and potential for recyclability. researchgate.net The use of an ionic liquid like [H-NMP][HSO₄] in water at room temperature provides an efficient and recyclable catalytic system for the synthesis of N-aryl pyrroles. researchgate.net These green methodologies not only reduce the environmental footprint of the synthesis but can also lead to simplified work-up procedures and improved cost-effectiveness. semanticscholar.org

| Green Approach | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | FeCl₃∙7H₂O or ZrOCl₂∙8H₂O | Water | Environmentally friendly, low cost. | beilstein-journals.org |

| Solvent-Free Synthesis | None (thermal) or Zn(OTf)₂ | None | Reduces waste, simplifies purification. | beilstein-journals.orgresearchgate.net |

| Ionic Liquid Catalysis | [H-NMP][HSO₄] | Water | Recyclable catalyst, mild reaction conditions. | researchgate.net |

| Catalyst-Free Aqueous Synthesis | Heat | Water | Avoids use of corrosive reagents like P₂O₅. | semanticscholar.org |

Stereoselective and Regioselective Synthesis Approaches

Controlling the regioselectivity of the arylation of the pyrrole ring is a significant challenge in the synthesis of substituted N-aryl pyrroles. The pyrrole ring has multiple reactive sites, and directing the incoming aryl group to the desired position is crucial for obtaining the correct isomer.

For the synthesis of this compound, the key step is the formation of the N-aryl bond. However, in related reactions involving the direct arylation of the pyrrole C-H bonds, regioselectivity can be controlled by the choice of catalyst and directing groups. Palladium-catalyzed direct arylation often favors the C2 or C5 positions of the pyrrole ring. rsc.org The regioselectivity can be influenced by the reactants, catalyst, and reaction conditions. rsc.org

To achieve specific regioisomers, multi-step strategies involving selective halogenation followed by a cross-coupling reaction like the Suzuki-Miyaura reaction can be employed. nih.gov For instance, selective bromination of the pyrrole ring at a specific position allows for the subsequent introduction of an aryl group at that position. Another approach to achieve regiocontrol is through catalytic C-H borylation. This method allows for the introduction of a boronic ester group at a specific position on the pyrrole ring, which can then be used in a Suzuki coupling to form the desired C-aryl bond. mdpi.com This strategy has been successfully used for the synthesis of 5-aryl-pyrrole-2-carboxylates without the need for N-H protection. mdpi.com While these examples focus on C-arylation, the principles of using directing groups and specific catalytic systems are applicable to controlling the outcomes of pyrrole substitution reactions in general.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. As a result, the generation of a detailed article focusing on its spectroscopic characterization, as per the requested outline, is not possible at this time.

The structural elucidation of a chemical compound relies heavily on empirical data obtained from various analytical techniques. The requested article outline specifies a detailed analysis based on:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and advanced techniques such as ¹⁹F NMR.

Vibrational Spectroscopy , encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

The creation of scientifically accurate and informative content for these sections, including the mandatory data tables and detailed research findings, is contingent upon the availability of published spectra or spectral data for "this compound." Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Searches for the synthesis and characterization of this specific molecule did not yield any publications containing the necessary spectroscopic details. While data for structurally similar compounds, such as other substituted benzonitriles or pyrrole derivatives, are available, the strict instruction to focus solely on "this compound" prevents the use of such data as a substitute.

Therefore, until the spectroscopic characterization of "this compound" is published in the scientific literature, the generation of the requested article with the specified level of detail and scientific rigor cannot be fulfilled.

Spectroscopic Characterization Techniques in Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. For 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, with a molecular formula of C₁₁H₇ClN₂, the expected exact mass can be calculated. bldpharm.comchemscene.com High-resolution mass spectrometry (HRMS) would be employed to confirm this formula by measuring the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ with high precision.

The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would be expected to show two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). This distinctive pattern serves as a key signature for the presence of a single chlorine atom in the molecule.

Table 1: Expected Molecular Ion Data from Mass Spectrometry

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClN₂ |

| Molecular Weight | 202.64 g/mol |

| Expected Ion Peaks | [M]⁺ and [M+2]⁺ |

| Expected Intensity Ratio | Approximately 3:1 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the chromophoric system is composed of the substituted benzonitrile (B105546) and pyrrole (B145914) rings. The conjugation between these aromatic systems would be expected to give rise to distinct absorption bands in the UV region. The position and intensity of these bands would be sensitive to the solvent used for the analysis. However, no specific experimental UV-Vis absorption maxima (λmax) for this compound have been reported in the surveyed literature.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Analysis

To perform a single-crystal X-ray analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern analyzed. This analysis would yield the fundamental crystallographic data for the compound, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). At present, no such crystallographic data has been deposited in structural databases for this compound.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Expected Information |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Unit cell volume |

| Z | Molecules per unit cell |

Conformational Analysis in the Crystalline State

The relative orientation of the pyrrole and benzonitrile rings is a key conformational feature of this compound. A single-crystal X-ray structure would precisely determine the dihedral angle between the planes of these two rings. This angle is influenced by steric hindrance between the ortho substituents (the chloro and pyrrole groups on the benzene (B151609) ring) and electronic effects. In similar biaryl systems, a significant twist between the rings is often observed to minimize steric repulsion.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT-based Studies)

DFT has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nanobioletters.commdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. ijcce.ac.irnih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of bonds. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.netijtsrd.com For 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, key vibrational modes would include the C≡N stretch of the nitrile group, C-Cl stretching, C-H stretching and bending modes of both aromatic rings, and the ring vibrations themselves. nih.gov

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

FMO theory is fundamental to understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netnih.gov A smaller gap generally implies higher reactivity and greater polarizability. irjweb.comnih.gov Analysis for this molecule would reveal how the electron-withdrawing nitrile and chloro groups and the electron-rich pyrrole (B145914) ring influence the energies and distributions of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and charge distribution within a molecule. nih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these charge-transfer (hyperconjugation) events. ijcce.ac.ir This analysis helps in understanding intramolecular interactions, such as the delocalization of electron density from the pyrrole ring to the benzonitrile (B105546) system or the influence of the chlorine atom's lone pairs. The results provide insights into bond strengths, hybridization, and the underlying electronic factors governing the molecule's structure and stability.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.trnih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the π-system of the pyrrole ring, while positive potential might be located around the hydrogen atoms. dergipark.org.tr

Non-Linear Optical (NLO) Properties

There is no specific data available in the scientific literature regarding the non-linear optical (NLO) properties of this compound. However, the investigation of NLO properties in organic molecules is a significant area of research due to their potential applications in optoelectronics and photonics. Generally, molecules with donor-π-acceptor (D-π-A) architectures exhibit notable NLO responses. In the hypothetical case of this compound, the pyrrole ring could act as an electron donor, the benzonitrile system as the π-bridge, and the chloro and nitrile groups as electron-withdrawing moieties, potentially leading to intramolecular charge transfer and NLO activity.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict NLO properties like the first hyperpolarizability (β). Such studies on substituted benzonitriles and pyrrole derivatives have shown that the nature and position of substituents significantly influence the NLO response. For instance, the introduction of strong electron-donating and -accepting groups can enhance the second-order NLO properties. Without specific computational studies on this compound, any discussion of its NLO properties remains speculative.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been reported in the literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could potentially be used to:

Explore the rotational dynamics of the pyrrole ring relative to the benzonitrile plane.

Investigate the behavior of the molecule in different solvent environments.

Analyze the formation and stability of potential dimers or larger aggregates.

Study the vibrational modes of the molecule.

Without such studies, understanding the dynamic properties and conformational landscape of this specific compound is limited.

Analysis of Intermolecular Interactions

The analysis of intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of a compound. While no specific studies on the intermolecular interactions of this compound exist, we can infer potential interactions based on its functional groups.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. Since no crystal structure for this compound has been reported, a Hirshfeld surface analysis has not been performed.

If a crystal structure were available, a Hirshfeld surface analysis would provide a 3D map of intermolecular contacts. Fingerprint plots derived from this analysis would quantify the contribution of different types of interactions, such as H···H, C···H, N···H, and Cl···H contacts, to the total surface area. Studies on other pyrrole derivatives often show a high percentage of H···H contacts, indicating the importance of van der Waals interactions. The presence of chlorine and nitrogen atoms would also lead to specific Cl···H and N···H contacts, the nature and extent of which would be revealed by the fingerprint plots. Without experimental data, a detailed analysis of the intermolecular interactions for this specific compound is not possible.

Reactivity Profiles and Chemical Transformations

Functional Group Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule, characterized by a benzene (B151609) ring substituted with a chloro group, a nitrile group, and a pyrrol-1-yl group, exhibits a rich and complex reactivity pattern. The interplay of these substituents governs the outcomes of various chemical transformations.

Nitrile Group Transformations (e.g., to tetrazole)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. One of the most significant is its conversion into a tetrazole ring, a bioisosteric replacement for a carboxylic acid group in medicinal chemistry. nih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097), most commonly sodium azide (NaN₃). nih.govajgreenchem.com

The reaction is often facilitated by the use of catalysts such as zinc salts (e.g., ZnCl₂) or other Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring can enhance the reactivity of the nitrile group in this cycloaddition. nih.gov For 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, the chloro and pyrrol-1-yl substituents on the benzonitrile ring will influence the electronic properties of the nitrile group and, consequently, the conditions required for its conversion to the corresponding tetrazole.

Table 1: General Conditions for Nitrile to Tetrazole Conversion

| Reagents | Catalyst | Solvent | Temperature |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Isopropanol | Reflux |

| Sodium Azide (NaN₃) | Triethylamine Hydrochloride | Toluene (B28343) | 90 °C |

| Sodium Azide (NaN₃) | L-proline | DMF | Microwave |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction feasibility being determined by the combined electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the activating/deactivating and directing effects of the existing substituents.

Pyrrol-1-yl group: The nitrogen lone pair of the pyrrole (B145914) ring can be delocalized into the benzene ring, making it an activating group and an ortho-, para-director.

Chloro group: The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.com

Nitrile group: The nitrile group is a strong deactivating group and a meta-director due to both its inductive and resonance electron-withdrawing effects.

The interplay of these groups makes predicting the outcome of EAS complex. The powerful activating effect of the pyrrol-1-yl group would likely direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and position 1 respectively). However, the deactivating nature of the chloro and nitrile groups will make the ring less reactive than benzene itself. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution involves the replacement of a leaving group (in this case, the chloro atom) by a nucleophile. youtube.com This type of reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, the nitrile group is meta to the chlorine atom, which does not provide resonance stabilization for the intermediate. However, the cumulative electron-withdrawing effects of the nitrile and the pyrrole nitrogen (acting inductively) could render the ring sufficiently electron-deficient to undergo NAS under certain conditions, though likely requiring forcing conditions. scribd.com The pyrrol-1-yl group, while activating for EAS, is deactivating for NAS.

Reactivity of the Pyrrole Nitrogen and Ring System

The pyrrole ring is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic attack and also capable of participating in other characteristic reactions. pearson.comuobaghdad.edu.iq

N-Substitution Reactions

While the pyrrole nitrogen in the parent compound is already substituted with the 2-chloro-5-cyanophenyl group, further reactions at this position are generally not feasible without cleaving the existing N-C bond. However, the general principle for N-substitution of pyrrole involves the deprotonation of the N-H bond with a strong base to form the pyrrolide anion, which then acts as a nucleophile to react with an electrophile. uobaghdad.edu.iq

Electrophilic Substitution on the Pyrrole Ring

Pyrrole is significantly more reactive than benzene towards electrophilic substitution, and these reactions can often be carried out under milder conditions. pearson.comuobaghdad.edu.iq Substitution typically occurs preferentially at the C-2 (α) position due to the greater stabilization of the cationic intermediate through resonance. uobaghdad.edu.iq In a 1-substituted pyrrole like this compound, electrophilic attack is expected to occur at the C-2 and C-5 positions.

The 2-(3-chlorobenzonitrile) substituent on the nitrogen will influence the reactivity and regioselectivity of electrophilic substitution on the pyrrole ring. Its electron-withdrawing nature will decrease the reactivity of the pyrrole ring compared to unsubstituted pyrrole. The steric bulk of this substituent may also influence the preference for substitution at the C-2 versus the C-5 position.

Table 2: Common Electrophilic Substitution Reactions of Pyrrole

| Reaction | Reagent | Expected Position of Substitution |

| Nitration | HNO₃/Acetic Anhydride | C-2/C-5 |

| Sulfonation | SO₃/Pyridine | C-2/C-5 |

| Halogenation | Cl₂, Br₂, I₂ | C-2/C-5 |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C-2/C-5 |

Cycloaddition Reactions Involving the Pyrrole Moiety

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character means it is less prone to act as a simple diene compared to non-aromatic dienes. However, under certain conditions, pyrroles can undergo [3+2] and other cycloaddition reactions. rsc.orgosi.lv These reactions often lead to the formation of more complex heterocyclic systems. mdpi.comresearchgate.net The specific conditions and the nature of the reacting partner (the dipolarophile or dienophile) will determine the feasibility and outcome of such reactions with the pyrrole moiety in this compound. The electron-withdrawing substituent on the nitrogen may influence the dienophilic or dipolarophilic character of the pyrrole ring.

Influence of Chloro-Substituent on Reactivity and Selectivity

The reactivity of the aromatic system in this compound is significantly modulated by the electronic properties of its substituents: the chloro group, the pyrrole ring, and the nitrile group. The chloro-substituent, in particular, plays a critical role in influencing the molecule's susceptibility to further chemical transformations, primarily through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Halogens like chlorine exert a strong electron-withdrawing inductive effect due to their high electronegativity, which deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. lumenlearning.comlibretexts.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgvedantu.com

Table 1: Electronic Effects of Substituents on the Benzonitrile Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring for Electrophilic Substitution |

|---|---|---|---|---|

| Pyrrole | 2 | Electron-withdrawing (inductive) | Electron-donating (resonance) | Activating (generally) |

| Chloro | 3 | Electron-withdrawing (inductive) | Electron-donating (resonance) | Deactivating, ortho/para directing |

| Nitrile | 1 | Electron-withdrawing (inductive) | Electron-withdrawing (resonance) | Strongly deactivating, meta directing |

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of its chemical space. Derivatization can be strategically targeted at either the pyrrole ring or the substituted benzonitrile core to generate a library of analogues. alliedacademies.orgmdpi.com

Synthesis of Analogues with Modified Pyrrole Substituents

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. alliedacademies.org This reactivity provides a direct pathway for introducing new functional groups onto the pyrrole moiety of the parent compound.

Common electrophilic substitution reactions applicable to pyrroles include:

Formylation: An aldehyde group can be introduced, for instance at the 3-position of the pyrrole ring, to yield compounds like 3-(3-formyl-pyrrol-1-yl)benzonitrile derivatives. alliedacademies.org

Acylation: Using methods like the Friedel-Crafts acylation can attach various acyl groups.

Nitration: The introduction of a nitro group onto the pyrrole ring can be achieved, although controlling regioselectivity can be challenging. researchgate.net

Halogenation: Selective halogenation can add further reactive handles for subsequent cross-coupling reactions.

The synthesis of pyrrole analogues can also be achieved through multi-step sequences, such as the Paal-Knorr pyrrole synthesis, which allows for the construction of pyrrole rings with various substituents from 1,4-dicarbonyl compounds. alliedacademies.org This approach would involve synthesizing a modified 1,4-dicarbonyl precursor to build a substituted pyrrole ring before its attachment to the benzonitrile core.

Table 2: Potential Reactions for Modifying the Pyrrole Substituent

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 3-chloro-2-(3-formyl-1H-pyrrol-1-yl)benzonitrile |

| Nitration | Acyl nitrate (B79036) (e.g., AcONO₂) | 3-chloro-2-(3-nitro-1H-pyrrol-1-yl)benzonitrile |

| Alkylation | n-Butyllithium, then an alkyl halide (e.g., benzyl (B1604629) bromide) | 3-chloro-2-(2-benzyl-1H-pyrrol-1-yl)benzonitrile |

Synthesis of Analogues with Modified Benzonitrile Substituents

The benzonitrile portion of the molecule also presents opportunities for derivatization, primarily through reactions involving the nitrile group or substitution at the aromatic ring.

Reactions of the Nitrile Group: The cyano (-C≡N) group is a versatile functional handle that can be converted into several other functionalities:

Conversion to Tetrazole: A significant transformation is the reaction of the nitrile with sodium azide (NaN₃) to form a tetrazole ring, a common bioisostere for a carboxylic acid group. This would yield a 5-(3-chloro-2-(1H-pyrrol-1-yl)phenyl)-1H-tetrazole. alliedacademies.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group).

Reactions on the Aromatic Ring: While the ring is generally deactivated, nucleophilic aromatic substitution (SNAr) of the chloro group is a potential, albeit challenging, pathway. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. msu.edu Given the electron-rich nature of the adjacent pyrrole, this reaction may require specific activation.

Table 3: Potential Reactions for Modifying the Benzonitrile Substituent

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Tetrazole Formation | Sodium azide (NaN₃), Triethylamine hydrochloride | 5-(3-chloro-2-(1H-pyrrol-1-yl)phenyl)-1H-tetrazole |

| Nitrile Hydrolysis | H₂SO₄, H₂O | 3-chloro-2-(1H-pyrrol-1-yl)benzoic acid |

| Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | (3-chloro-2-(1H-pyrrol-1-yl)phenyl)methanamine |

Potential Applications in Advanced Chemical Research

Building Blocks for Functional Materials

The unique combination of a reactive nitrile group, a halogenated aromatic ring, and a heterocyclic pyrrole (B145914) moiety suggests that 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile could serve as a versatile building block in the synthesis of functional materials.

Electronic and Optical Materials Potential

The pyrrole and benzonitrile (B105546) components of the molecule are found in various electroactive and photoactive materials. The conjugated system of the pyrrole ring and the electron-withdrawing nature of the nitrile and chloro substituents could impart interesting electronic and optical properties. Despite this, there is a lack of specific research investigating the electronic or optical characteristics of this compound or its incorporation into such materials.

Role in Agrochemical Development (General Chemical Functionality)

Many commercial agrochemicals incorporate halogenated aromatic rings and nitrogen-containing heterocycles. These functional groups can be crucial for biological activity, selectivity, and metabolic stability. While the structural motifs within this compound are relevant to agrochemical design, no specific studies or patents were identified that report on its synthesis and testing for herbicidal, insecticidal, or fungicidal activities.

Mechanistic Studies in Enzyme Inhibition and Molecular Interactions

The structural features of this compound suggest its potential as a scaffold in medicinal chemistry for the design of enzyme inhibitors. The nitrile group, for instance, is a known pharmacophore that can interact with active sites of various enzymes.

Ligand-Protein Binding Site Analysis (Computational and in vitro mechanistic aspects)

No dedicated computational or in vitro studies detailing the binding of this compound to specific protein targets were found in the reviewed literature. While general studies on related pyrrole-containing molecules as enzyme inhibitors exist, specific mechanistic analyses for this compound are not available.

Structure-Activity Relationship (SAR) Methodologies for Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. Although SAR studies have been conducted on various classes of pyrrole-containing inhibitors, no such studies specifically focusing on analogues of this compound have been published. The development of an SAR profile would require the synthesis and biological evaluation of a library of related compounds, which has not been reported.

Intermediate in Complex Molecule Synthesis

The strategic positioning of the chloro, pyrrol-1-yl, and nitrile functional groups on the benzonitrile core makes this compound a versatile intermediate for the synthesis of fused heterocyclic systems. A key application of this compound is in the preparation of pyrrolotriazine derivatives, a class of compounds investigated for their potential as kinase inhibitors.

Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of kinase inhibitors is therefore a major focus of pharmaceutical research. The pyrrolo[2,1-f] google.comnih.govacs.orgtriazine scaffold is a promising heterocyclic system for targeting these enzymes. nih.govnih.gov

A plausible and documented synthetic pathway for creating such complex molecules involves a two-step process starting from this compound. The initial step is a nucleophilic aromatic substitution reaction with hydrazine (B178648). In this reaction, the chlorine atom on the benzonitrile ring is displaced by the amino group of hydrazine, leading to the formation of 2-(1H-pyrrol-1-yl)-3-hydrazinylbenzonitrile. This transformation is a critical step as it introduces the necessary nitrogen atoms for the subsequent cyclization.

The second step involves the cyclization of the newly formed hydrazinyl intermediate. This is typically achieved by reacting it with a suitable one-carbon synthon, such as formamide (B127407) or an orthoformate. The reaction proceeds through an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the fused triazine ring. This results in the formation of a 4-aminopyrrolo[1,2-a]quinazoline core structure, which is a derivative of the broader class of pyrrolotriazines. A general representation of this synthetic transformation is outlined in the table below.

Table 1: Synthetic Pathway from this compound to a Pyrrolotriazine Derivative

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Hydrazine (N₂H₄) | 2-(1H-pyrrol-1-yl)-3-hydrazinylbenzonitrile | Nucleophilic Aromatic Substitution |

| 2 | 2-(1H-pyrrol-1-yl)-3-hydrazinylbenzonitrile | Formamide (CH₃NO) | 4-aminopyrrolo[1,2-a]quinazoline | Intramolecular Cyclization |

This synthetic strategy highlights the importance of this compound as a key intermediate. The resulting pyrrolotriazine scaffold can be further functionalized to develop a library of compounds for screening as potential kinase inhibitors. The specific substitutions on the pyrrolotriazine core can be tailored to optimize binding affinity and selectivity for different kinase targets.

The research in this area is exemplified by patents describing processes for preparing pyrrolotriazine kinase inhibitors, which underscore the industrial relevance of this synthetic route. google.com The versatility of the pyrrolo[2,1-f] google.comnih.govacs.orgtriazine scaffold is further demonstrated by its presence in various kinase inhibitors targeting enzymes like VEGFR-2, EGFR, and c-Met. nih.gov

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic methodologies for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile are not extensively reported in peer-reviewed literature. Future research should prioritize the development of novel synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Potential avenues for exploration could include:

Palladium-catalyzed cross-coupling reactions: Investigating Buchwald-Hartwig or Ullmann-type couplings between 2,3-dichlorobenzonitrile (B188945) and pyrrole (B145914) or its derivatives could offer a direct and modular route to the target compound.

Microwave-assisted synthesis: The use of microwave irradiation could significantly reduce reaction times and improve yields, offering a more sustainable approach compared to conventional heating methods.

Flow chemistry: Continuous flow synthesis could provide a scalable, safe, and highly reproducible method for the production of this compound, which would be crucial for any future industrial applications.

A comparative analysis of these potential synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Palladium-catalyzed cross-coupling | High efficiency, modularity | Catalyst cost and removal |

| Microwave-assisted synthesis | Reduced reaction times, improved yields | Scalability, specialized equipment |

| Flow chemistry | High reproducibility, safety, scalability | Initial setup cost, process optimization |

Advanced Spectroscopic Characterization of Electronic and Vibrational States

A thorough understanding of the fundamental properties of this compound requires a detailed spectroscopic investigation. While basic characterization data may exist, advanced spectroscopic studies are necessary to probe its electronic and vibrational states. Key areas for future research include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be essential for unambiguous structural elucidation and to understand the electronic environment of each atom.

Infrared (IR) and Raman Spectroscopy: These techniques will provide insights into the vibrational modes of the molecule, particularly the C≡N and C-Cl stretching frequencies, which can be sensitive to the molecular environment.

UV-Visible and Fluorescence Spectroscopy: These studies will reveal the electronic transition properties of the compound, including its absorption and emission characteristics, which are crucial for potential applications in optoelectronics.

The anticipated spectroscopic data would provide a valuable fingerprint for the compound, aiding in its identification and characterization in various contexts.

Deeper Elucidation of Reactivity Mechanisms through Computational and Experimental Approaches

The reactivity of this compound is a critical area for investigation. A synergistic approach combining computational modeling and experimental studies would provide a comprehensive understanding of its chemical behavior.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions. This would help in identifying the most probable sites for electrophilic and nucleophilic attack.

Experimental Reactivity Studies: Systematic studies on the reactivity of the nitrile and chloro substituents, as well as the pyrrole ring, would be invaluable. For instance, investigating the hydrolysis or reduction of the nitrile group, nucleophilic aromatic substitution of the chlorine atom, and electrophilic substitution on the pyrrole ring would define the compound's chemical versatility.

These combined approaches will not only elucidate the fundamental reactivity of the molecule but also guide its potential use as a building block in the synthesis of more complex structures.

Exploration of Novel Material Science Applications

The unique structure of this compound, featuring a polar nitrile group, a halogen atom, and an aromatic pyrrole ring, suggests its potential for applications in material science. Future research could focus on:

Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of new organic semiconductors, charge-transport materials, or emitters for organic light-emitting diodes (OLEDs).

Polymer Science: The compound could serve as a functional monomer for the synthesis of novel polymers with tailored electronic or optical properties. The nitrile and chloro groups offer potential sites for polymerization or post-polymerization modification.

Crystal Engineering: The presence of potential hydrogen bond acceptors (nitrile nitrogen) and halogen bond donors (chlorine) makes this compound an interesting candidate for crystal engineering studies, aiming to create supramolecular architectures with specific properties.

The exploration of these applications is contingent on the foundational knowledge generated from the synthetic, spectroscopic, and reactivity studies outlined above.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling pyrrole derivatives with halogenated benzonitrile precursors. For example, 3-chloro benzaldehyde can react with pyrrole under Pd-catalyzed cross-coupling conditions, followed by nitrile functionalization. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions.

- Catalyst selection : Pd(PPh₃)₄ or CuI for efficient C–N bond formation.

- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield improvements (e.g., 47% in analogous syntheses) require stoichiometric balancing of reagents .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole proton shifts at δ 6.5–7.2 ppm, benzonitrile C≡N signal at ~110 ppm).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-stacking of aromatic rings). Crystallization in ethanol/water mixtures yields diffraction-quality crystals .

- Mass spectrometry (ESI or HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 229.05 for C₁₁H₈ClN₂) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The ortho-chloro group restricts access to the nitrile moiety, necessitating bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings.

- Electronic effects : Electron-withdrawing Cl and C≡N groups activate the benzene ring for nucleophilic aromatic substitution. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Experimental validation : Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) quantify reaction rates .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Methodological Answer :

- Toxicity extrapolation : While no direct data exists for this compound, benzonitrile analogs have AEGL-3 values (8-h exposure limit: 1.2 ppm). Apply a safety factor of 10 for lab handling .

- Engineering controls : Use fume hoods with ≥100 ft/min airflow.

- PPE : Nitrile gloves and full-face respirators for prolonged exposure.

- Waste disposal : Neutralize with alkaline KMnO₄ solution to oxidize nitriles to less toxic carboxylates .

Q. How can computational methods predict the adsorption behavior of this compound on catalytic metal surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Models adsorption energy (e.g., −1.5 to −2.3 eV on Pd or Au surfaces) and orientation (nitrile group anchors to metal).

- Molecular dynamics (MD) : Simulates solvent effects (e.g., benzonitrile’s dipole moment (4.01 D) influences interfacial interactions) .

- Experimental validation : Compare with surface-enhanced Raman spectroscopy (SERS) data on Au nanoparticles .

Key Research Gaps

- In vivo toxicity data : No studies directly address this compound’s metabolic pathways.

- Catalytic applications : Limited data on its use in asymmetric catalysis or photoredox reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.